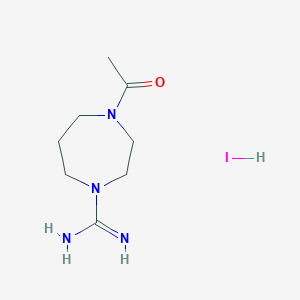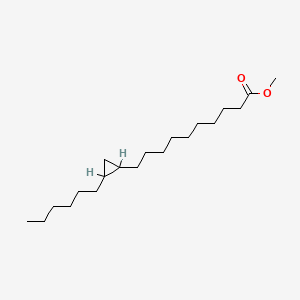
4-Acetyl-1,4-diazepane-1-carboximidamide hydroiodide
Overview
Description
4-Acetyl-1,4-diazepane-1-carboximidamide hydroiodide, also known as tetrahydroimidazo[1,5-a]pyridine-6,7-dione hydroiodide or simply THIP, is a synthetic compound with potential applications in scientific research and industry. It has a molecular formula of C8H16N4O.HI and a molecular weight of 312.151 .
Molecular Structure Analysis
The InChI code for 4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide is 1S/C8H16N4O.BrH/c1-7(13)11-3-2-4-12(6-5-11)8(9)10;/h2-6H2,1H3,(H3,9,10);1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It has a molecular weight of 312.151 and a molecular formula of C8H16N4O.HI . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Background on 1,4-Diazepines
1,4-Diazepines, which include structures like 4-Acetyl-1,4-diazepane-1-carboximidamide hydroiodide, exhibit a broad spectrum of biological activities. These compounds are integral in medicinal chemistry due to their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. Research in this area aims to develop pharmaceuticals leveraging these activities, especially in the context of psychiatric and cancer treatments (Rashid et al., 2019).
Pharmacological Profiles and Toxicity Studies
Studies on the pharmacological profiles of benzodiazepines, closely related to 1,4-diazepine derivatives, offer insights into their potential therapeutic applications. Lorazepam and Alprazolam, for instance, have been extensively reviewed for their clinical efficacy, safety profiles, and impacts on cognitive and psychomotor performance. Such evaluations are critical in understanding the broader implications of using 1,4-diazepine derivatives in medical practice and their potential side effects on human performance and behavior (Ameer & Greenblatt, 1981; Dawson, Jue, & Brogden, 1984).
Environmental and Acute Toxicity Considerations
Environmental studies on the fate and transformation of benzodiazepines, including potential derivatives of 1,4-diazepines, highlight the need for understanding the ecological impact of these compounds. The persistence of benzodiazepines in water sources and their removal efficiencies through water treatment processes are crucial for evaluating the environmental safety of these chemical entities (Kosjek et al., 2012).
Safety and Hazards
The safety information available indicates that 4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
4-acetyl-1,4-diazepane-1-carboximidamide;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O.HI/c1-7(13)11-3-2-4-12(6-5-11)8(9)10;/h2-6H2,1H3,(H3,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTDRWSHCWVTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=N)N.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672338 | |
| Record name | 4-Acetyl-1,4-diazepane-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59784-53-1 | |
| Record name | 4-Acetyl-1,4-diazepane-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B3146392.png)

![7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B3146411.png)
![(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine](/img/structure/B3146422.png)
